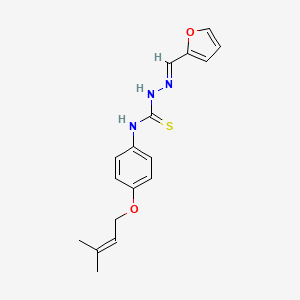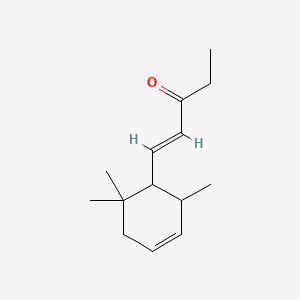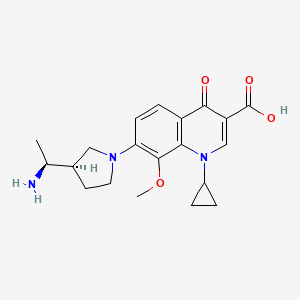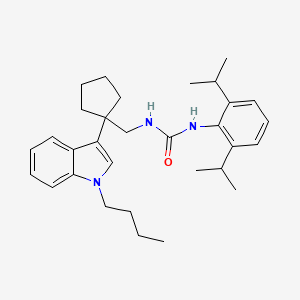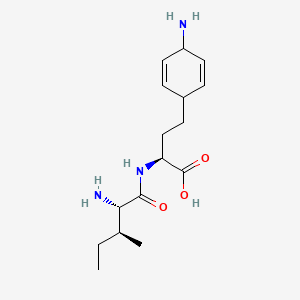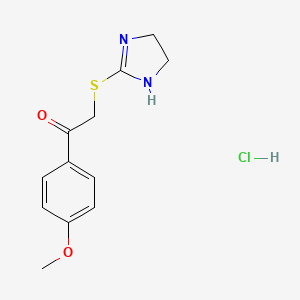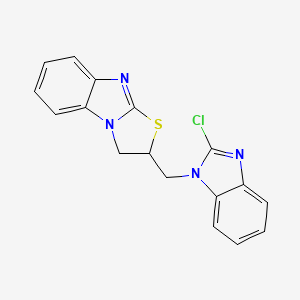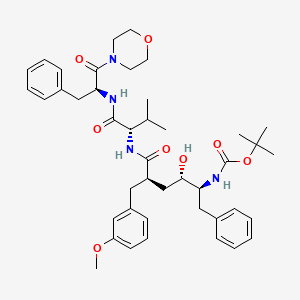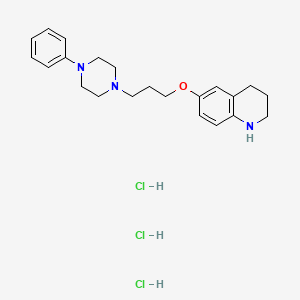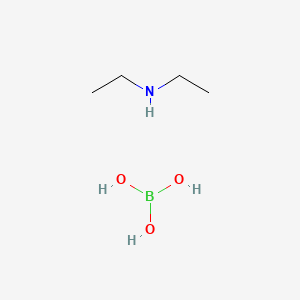
Diethylammonium borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylammonium borate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a diethylammonium cation and a borate anion, forming a salt that is often used in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylammonium borate can be synthesized through several methods. One common approach involves the reaction of diethylamine with boric acid. The reaction typically proceeds as follows:
B(OH)3+(C2H5)2NH→(C2H5)2NH2B(OH)4
In this reaction, boric acid reacts with diethylamine to form this compound. The reaction is usually carried out in an aqueous medium at room temperature, and the product can be isolated by evaporation of the solvent.
Industrial Production Methods
On an industrial scale, this compound can be produced using a continuous flow process. This method involves the controlled addition of diethylamine to a boric acid solution under constant stirring. The reaction mixture is then subjected to a series of purification steps, including filtration and crystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Diethylammonium borate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: It can participate in nucleophilic substitution reactions, where the borate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Borate esters.
Reduction: Borohydrides.
Substitution: Various substituted borates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, diethylammonium borate is used as a reagent in organic synthesis. It is particularly useful in the formation of boron-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used as a buffer in biochemical assays. Its ability to maintain a stable pH makes it suitable for various enzymatic reactions and protein studies.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its unique chemical properties allow it to form complexes with various drugs, enhancing their stability and bioavailability.
Industry
In the industrial sector, this compound is used as a flame retardant. Its ability to form a protective layer on materials makes it effective in reducing flammability.
Mechanism of Action
The mechanism by which diethylammonium borate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The borate anion can form complexes with various biomolecules, altering their structure and function. This interaction can modulate biochemical pathways, leading to the desired effects in different applications.
Comparison with Similar Compounds
Similar Compounds
- Triethylammonium borate
- Dimethylammonium borate
- Tetraethylammonium borate
Uniqueness
Diethylammonium borate is unique due to its specific balance of hydrophobic and hydrophilic properties, which makes it versatile in various applications. Compared to similar compounds, it offers a better combination of stability and reactivity, making it a preferred choice in many chemical and industrial processes.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable reagent in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility in various fields.
Properties
CAS No. |
68189-02-6 |
|---|---|
Molecular Formula |
C4H14BNO3 |
Molecular Weight |
134.97 g/mol |
IUPAC Name |
boric acid;N-ethylethanamine |
InChI |
InChI=1S/C4H11N.BH3O3/c1-3-5-4-2;2-1(3)4/h5H,3-4H2,1-2H3;2-4H |
InChI Key |
NVJLSAFCIAGSTC-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.CCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


